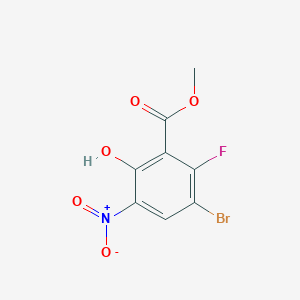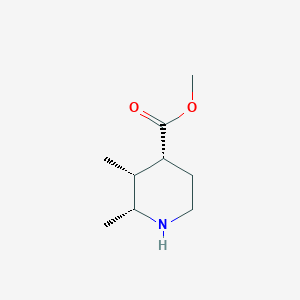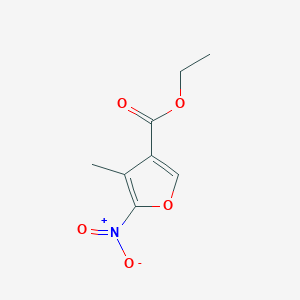
Diethyl 2,5-di(thiophen-3-yl)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,5-di(thiophen-3-yl)terephthalate is an organic compound with the molecular formula C20H18O4S2 It is a derivative of terephthalic acid, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by thiophen-3-yl groups, and the carboxyl groups are esterified with ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,5-di(thiophen-3-yl)terephthalate typically involves the esterification of 2,5-di(thiophen-3-yl)terephthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the scalability and quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,5-di(thiophen-3-yl)terephthalate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: this compound alcohols.
Substitution: Brominated or chloromethylated derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2,5-di(thiophen-3-yl)terephthalate has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials with specific conductivity and optical characteristics.
Biological Studies: It can be used as a probe molecule to study the interactions between thiophene derivatives and biological macromolecules.
Mecanismo De Acción
The mechanism of action of Diethyl 2,5-di(thiophen-3-yl)terephthalate involves its interaction with various molecular targets and pathways. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption, making it an effective material for optoelectronic applications. In biological systems, the thiophene rings can interact with proteins and nucleic acids, potentially affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2,5-di(thiophen-2-yl)terephthalate
- Diethyl 2,5-di(furan-3-yl)terephthalate
- Diethyl 2,5-di(pyridin-3-yl)terephthalate
Uniqueness
Diethyl 2,5-di(thiophen-3-yl)terephthalate is unique due to the presence of thiophene rings, which impart distinct electronic properties compared to other heterocyclic analogs. The thiophene rings enhance the compound’s conjugation and stability, making it more suitable for applications in organic electronics and materials science.
Propiedades
Fórmula molecular |
C20H18O4S2 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
diethyl 2,5-di(thiophen-3-yl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H18O4S2/c1-3-23-19(21)17-9-16(14-6-8-26-12-14)18(20(22)24-4-2)10-15(17)13-5-7-25-11-13/h5-12H,3-4H2,1-2H3 |
Clave InChI |
RQWAUZYNANVVAQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1C2=CSC=C2)C(=O)OCC)C3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


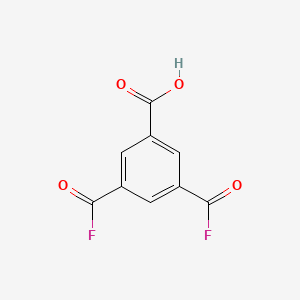
![3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde](/img/structure/B12857228.png)
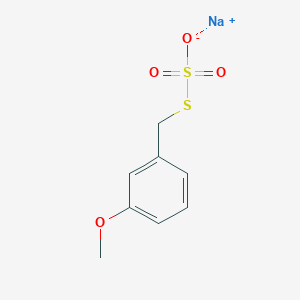
![5-[4-(Dimethylamino)phenyl]-2-furaldehyde](/img/structure/B12857232.png)
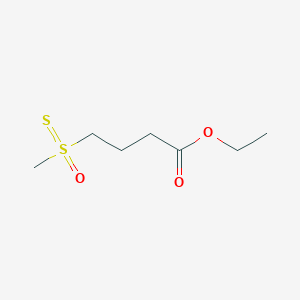

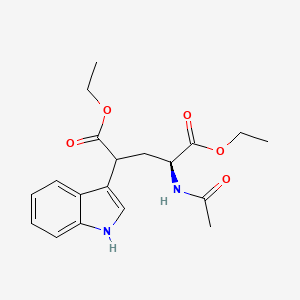
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12857260.png)
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)isoxazole-5-carboxamide](/img/structure/B12857264.png)
